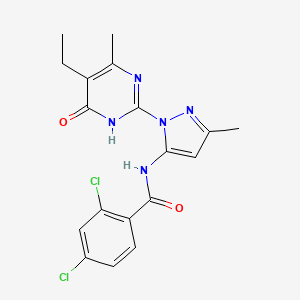
2,4-dichloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C18H17Cl2N5O2 and its molecular weight is 406.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,4-Dichloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide (often referred to as the compound ) is a complex organic molecule that has garnered interest due to its potential biological activities. This compound belongs to a class of pyrimidine derivatives, which are known for their diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₇Cl₂N₅O₂
- IUPAC Name : this compound
- SMILES : CCC(C(N1)=O)=C(C)N=C1n1nc(C)cc1NC(c(cc(cc1)Cl)c1Cl)=O
Antimicrobial Properties
Research indicates that pyrimidine derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds similar to the one show effectiveness against various fungal strains such as Candida albicans and bacterial pathogens. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.
| Compound | Target Pathogen | Activity |
|---|---|---|
| Compound A | Candida albicans | IC50 = 15 µg/mL |
| Compound B | Staphylococcus aureus | MIC = 10 µg/mL |
Anticancer Activity
Pyrimidine derivatives have also been studied for their anticancer properties. The compound may inhibit tumor growth by interfering with DNA synthesis. For example, research has shown that similar compounds can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulators.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) studies have been pivotal in understanding how structural modifications influence biological activity. The presence of the dichloro and pyrazole moieties appears to enhance both antimicrobial and anticancer activities. For instance, modifications at the pyrimidine ring have been correlated with increased lipophilicity and improved cellular uptake.
Study 1: Antifungal Evaluation
In a study published in Journal of Medicinal Chemistry, a series of pyrimidine derivatives were synthesized and tested for antifungal activity. The compound exhibited promising results against Candida albicans, with an IC50 value indicating effective inhibition at low concentrations .
Study 2: Anticancer Mechanism
Another investigation focused on the anticancer potential of related compounds. It was found that these derivatives could inhibit DNA polymerase activity, leading to reduced proliferation of cancer cells in vitro. The study highlighted the importance of specific functional groups in enhancing cytotoxicity against various cancer cell lines .
特性
IUPAC Name |
2,4-dichloro-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N5O2/c1-4-12-10(3)21-18(23-16(12)26)25-15(7-9(2)24-25)22-17(27)13-6-5-11(19)8-14(13)20/h5-8H,4H2,1-3H3,(H,22,27)(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYZYNDUCNBSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














